4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the linear formula BrC6H3(CF3)NCO . It has a molecular weight of 266.01 . This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups.Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be determined through crystallography and computational methods . The SMILES string for this compound is FC(F)(F)c1cc(Br)ccc1N=C=O .Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)phenyl isocyanate participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds.Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.524 (lit.), a boiling point of 115 °C/10 mmHg (lit.), and a density of 1.699 g/mL at 25 °C (lit.) . It also has a molar refractivity of 48.5±0.5 cm^3, a polar surface area of 29 Å^2, and a molar volume of 161.5±7.0 cm^3 .Scientific Research Applications
Synthesis of Antitumor Agents
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is utilized in the synthesis of key intermediates for antitumor agents. For instance, it plays a crucial role in the production of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This compound is synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, resulting in a high purity yield (Yan Feng-mei & Liu He-qin, 2009).
Formation of Biologically Active Compounds
Fluorinated aromatic isocyanates, including 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, are valuable intermediates in the production of various biologically active compounds. They are used to create herbicides, insecticides, and fungicides. Notably, during the synthesis of 2-(trifluoromethyl)phenyl isocyanates, unexpected rearrangements provide a pathway to N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties. These carbamoyl fluorides, which are products of HF addition to isocyanates, undergo sulfenylation and are used in the synthesis of N-sulfenylcarbamate insecticides (E. Kuehle & E. Klauke, 1977).
Creation of Nanoparticles for Fluorescence Emission
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is also involved in creating nanoparticles with fluorescence emission properties. For example, a bromo-functionalized phenyl compound with a trifluoromethyl group is used in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polyfluorenes form stable nanoparticles when dispersed in water, exhibiting bright fluorescence emission. The fluorescence brightness and wavelength can be tuned by energy transfer to different dyes (Christoph S. Fischer, M. Baier & S. Mecking, 2013).
Development of Liquid Crystal Display Materials
The compound plays a significant role in synthesizing key intermediates for liquid crystal display materials. For instance, 4-bromo-4'-hydroxybiphenyl, a crucial intermediate in this domain, is synthesized using a bromination process involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Ren Guo-du, 2001).
Safety And Hazards
When handling 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
41513-02-4, 186589-12-8 | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.